molecular formula C15H13FN2O3 B4020672 2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B4020672
M. Wt: 288.27 g/mol
InChI Key: JTPBXPAKSODQFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical strategies, including the use of palladium-based catalytic systems for the reductive carbonylation of nitrobenzene derivatives. For instance, a one-pot synthesis approach has been proposed for producing N-(4-hydroxyphenyl)acetamide selectively, demonstrating the versatility of palladium(II)-complexes in the synthesis of acetamide derivatives under optimized conditions, achieving high selectivity and yield (Vavasori, Capponi, & Ronchin, 2023). Such methodologies may be adaptable for synthesizing the compound of interest by modifying the nitrobenzene precursor and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques like X-ray crystallography, which reveals details about intermolecular hydrogen bonding and molecular conformation. For example, crystal structure characterization of similar compounds has shown the presence of N–H…O and C–H…O hydrogen bonds, indicating the potential for forming stable molecular assemblies and the influence of substituents on molecular geometry (Pan, Zhang, Wang, & Xia, 2016).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. The presence of a nitro group alongside an acetamide functionality may allow for reactions such as nitration, reduction, and nucleophilic substitution, offering pathways for further chemical modification and functionalization of the molecule.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of fluorine atoms and nitro groups could affect the compound's polarity and hydrogen-bonding capacity, potentially impacting its solubility in organic solvents and water.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The acetamide group, for instance, can engage in hydrogen bonding due to its N–H bond, affecting the compound's chemical behavior in solutions. The electron-withdrawing effects of the fluorophenyl and nitro groups might influence the compound's reactivity towards nucleophilic attack.

References

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBXPAKSODQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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